molecular formula C13H12N2O2S B8415970 2-(Benzylthio)-5-nitroaniline

2-(Benzylthio)-5-nitroaniline

Cat. No. B8415970
M. Wt: 260.31 g/mol
InChI Key: VEKYOWIMMWBDNI-UHFFFAOYSA-N
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Patent
US08461134B2

Procedure details

To the solution of N-(2-(benzylthio)-5-nitrophenyl)-2,2,2-trifluoroacetamide (17.5 g, 49 mmol) in methanol (100 ml), added ammonia (15 ml, 7N in CH3OH). The reaction was heated at 60° C. for 2 hours. Then concentrated, extracted with EtOAc, washed with water and brine, dried over Na2SO4. Concentrated to give 11.5 g 2-(benzylthio)-5-nitroaniline as product.
Name
N-(2-(benzylthio)-5-nitrophenyl)-2,2,2-trifluoroacetamide
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[NH:18]C(=O)C(F)(F)F)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N>CO>[CH2:1]([S:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[NH2:18])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
N-(2-(benzylthio)-5-nitrophenyl)-2,2,2-trifluoroacetamide
Quantity
17.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)SC1=C(C=C(C=C1)[N+](=O)[O-])NC(C(F)(F)F)=O
Name
Quantity
15 mL
Type
reactant
Smiles
N
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=C(N)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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